4-Azidomethyl-2,6-difluorobenzonitrile
Description
4-Azidomethyl-2,6-difluorobenzonitrile is a fluorinated aromatic compound featuring an azidomethyl substituent at the para position of the benzonitrile core. This structure combines electron-withdrawing groups (fluorine and nitrile) with a reactive azide moiety, making it valuable in click chemistry applications, particularly in Huisgen cycloaddition reactions. Its synthesis typically involves nucleophilic substitution or azide-alkyne coupling strategies.
Properties
Molecular Formula |
C8H4F2N4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
4-(azidomethyl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C8H4F2N4/c9-7-1-5(4-13-14-12)2-8(10)6(7)3-11/h1-2H,4H2 |
InChI Key |
SUHIECZUTZAADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence primarily details 4-Amino-2,6-difluorobenzonitrile (CAS RN: 207297-92-5), a structural analog with an amino group instead of azidomethyl. Below is a comparative analysis based on available data and inferred properties:
Table 1: Key Properties of 4-Azidomethyl-2,6-difluorobenzonitrile and Structural Analogs
Key Differences:
- Functional Groups: The azidomethyl group in the target compound introduces reactivity toward copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the amino group in 4-Amino-2,6-difluorobenzonitrile is more suited for nucleophilic aromatic substitution (SNAr) or coupling reactions .
- Stability: Azides are thermally sensitive and require careful handling (e.g., storage at low temperatures), while amino-substituted analogs are generally more stable but may require protection from oxidation.
- Applications: The azidomethyl derivative is pivotal in bioconjugation and material science, whereas the amino variant is used in pharmaceutical intermediates or ligand synthesis.
Research Findings and Limitations
- Synthetic Routes: While 4-Amino-2,6-difluorobenzonitrile is commercially available, the azidomethyl analog’s synthesis would likely involve substituting a bromomethyl or chloromethyl precursor with sodium azide. No specific protocols were cited in the evidence.
- Safety Concerns: Azides pose explosion risks under certain conditions, necessitating stringent safety protocols compared to amino-substituted analogs.
- Evidence Gaps : The provided materials lack data on this compound’s spectral data (NMR, IR), solubility, or toxicity.
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